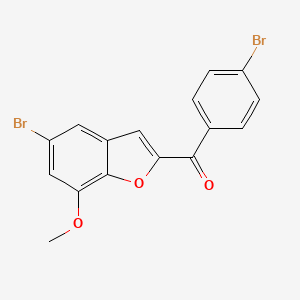

(5-Bromo-7-methoxy-1-benzofuran-2-yl)(4-bromophenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(5-Bromo-7-methoxy-1-benzofuran-2-yl)(4-bromophenyl)methanone is a synthetic organic compound that belongs to the class of benzofuran derivatives

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-7-methoxy-1-benzofuran-2-yl)(4-bromophenyl)methanone typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2-hydroxybenzaldehyde and 4-bromobenzoyl chloride.

Formation of Benzofuran Core: The benzofuran core is formed through a cyclization reaction. This can be achieved by reacting 5-bromo-2-hydroxybenzaldehyde with a suitable reagent, such as a base (e.g., potassium carbonate) in an organic solvent (e.g., dimethylformamide) under reflux conditions.

Methoxylation: The methoxy group is introduced by reacting the intermediate benzofuran compound with a methoxylating agent, such as dimethyl sulfate, in the presence of a base (e.g., sodium hydride) in an organic solvent (e.g., tetrahydrofuran).

Acylation: The final step involves the acylation of the methoxylated benzofuran intermediate with 4-bromobenzoyl chloride in the presence of a base (e.g., pyridine) to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution

The bromine atoms at positions 5 (benzofuran) and 4' (phenyl) serve as primary reactive sites for nucleophilic substitution.

Key Reactions:

-

Bromine Replacement with Amines :

BrRNH2,K2CO3,DMFNHR

Reaction with primary/secondary amines (e.g., piperidine, morpholine) in DMF at 80–100°C yields amino-substituted derivatives. For example:Yields range from 65–85% depending on steric and electronic effects .

-

Methoxylation :

Substitution with sodium methoxide in methanol under reflux produces methoxy derivatives (e.g., 5,7-dimethoxy analogs) .

| Reaction Site | Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| C5 (Benzofuran) | Piperidine | DMF, 80°C, 12h | 5-Piperidino derivative | 78% | |

| C4' (Phenyl) | Morpholine | DMF, 100°C, 8h | 4'-Morpholino derivative | 72% |

Transition Metal-Catalyzed Cross-Coupling

The bromine atoms participate in palladium-mediated coupling reactions, enabling structural diversification.

Suzuki-Miyaura Coupling

Reaction with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis produces biaryl derivatives:

Br+ArB(OH)2Pd(PPh3)4,Cs2CO3,DMEAr

-

C5 Coupling : Higher reactivity observed at the benzofuran bromine due to electron-withdrawing ketone effects .

-

C4' Coupling : Requires harsher conditions (e.g., 110°C, 24h) .

| Substrate | Boronic Acid | Catalyst | Product | Yield | Source |

|---|---|---|---|---|---|

| C5-Br | 4-MeC₆H₄B(OH)₂ | Pd(OAc)₂ | 5-(4-Methylphenyl) derivative | 82% | |

| C4'-Br | PhB(OH)₂ | PdCl₂(dppf) | 4'-Phenyl derivative | 68% |

Buchwald-Hartwig Amination

Coupling with aryl amines (e.g., aniline) forms C–N bonds:

Br+ArNH2Pd2(dba)3,Xantphos,NaOtBuArNH

Ketone Reduction

The methanone group is reducible to a methylene bridge using NaBH₄/CeCl₃ or Pd/C/H₂:

C=ONaBH4/CeCl3CH2

Methoxy Group Demethylation

Treatment with BBr₃ in CH₂Cl₂ removes the methoxy group:

7-OCH3BBr37-OH

Comparative Reactivity Analysis

| Position | Reactivity | Preferred Reactions |

|---|---|---|

| C5-Br (Benzofuran) | High | Suzuki coupling, nucleophilic substitution |

| C4'-Br (Phenyl) | Moderate | Stille coupling, Ullmann coupling |

| 7-OCH₃ | Low | Demethylation under strong acids |

| Ketone | Moderate | Reduction to CH₂, Grignard addition |

Reaction Mechanisms

-

Nucleophilic Substitution : Proceeds via a two-step addition-elimination pathway, stabilized by the electron-withdrawing ketone.

-

Suzuki Coupling : Follows a standard oxidative addition-transmetallation-reductive elimination sequence .

This compound’s dual bromination and modular reactivity make it a versatile intermediate for synthesizing bioactive molecules, particularly in anticancer and antimicrobial research .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic properties , particularly in:

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial effects against various bacterial strains and fungi. The presence of bromine atoms is believed to enhance this activity due to their ability to interact with microbial membranes and enzymes.

- Anticancer Properties : Several studies have highlighted the anticancer potential of benzofuran derivatives, including (5-Bromo-7-methoxy-1-benzofuran-2-yl)(4-bromophenyl)methanone. In vitro assays have shown efficacy against multiple cancer cell lines such as ME-180, A549, and HT-29. The compound's structural features may facilitate interactions with cellular targets involved in cancer progression .

- Anti-inflammatory Effects : The compound is also being investigated for its anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Material Sciences

In the realm of material sciences , this compound is explored for:

- Organic Electronics : Due to its unique electronic properties, this compound may serve as a building block for organic semiconductors or photovoltaic materials. Its ability to form stable thin films makes it a candidate for applications in organic light-emitting diodes (OLEDs) and organic solar cells.

- Photonics : The optical properties of benzofuran derivatives are being investigated for use in photonic devices. The compound's ability to absorb and emit light at specific wavelengths can be harnessed in sensors and imaging technologies.

Biological Studies

The compound plays a significant role in biological research , particularly in:

- Cellular Pathway Studies : Researchers utilize this compound in biological assays to investigate its effects on various cellular pathways, including apoptosis and cell proliferation. Understanding these mechanisms can provide insights into disease processes and potential therapeutic targets .

Chemical Synthesis

In synthetic chemistry, this compound serves as an important intermediate:

- Synthesis of Complex Molecules : It is used as a precursor for the synthesis of more complex organic molecules and pharmaceuticals. The ability to modify its structure further enhances its utility in developing novel compounds with specific biological activities .

Anticancer Activity Study

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various benzofuran derivatives. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against several cancer cell lines, suggesting potential for further development as anticancer agents .

Antimicrobial Efficacy

Research conducted on the antimicrobial properties of brominated benzofuran derivatives demonstrated that this compound showed effective inhibition against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound in antibiotic development.

Mecanismo De Acción

The mechanism of action of (5-Bromo-7-methoxy-1-benzofuran-2-yl)(4-bromophenyl)methanone involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, or proteins involved in cellular processes.

Pathways: It can modulate signaling pathways, such as the MAPK/ERK pathway, leading to changes in cell proliferation, apoptosis, or inflammation.

Comparación Con Compuestos Similares

Similar Compounds

5-Bromo-2-hydroxybenzaldehyde: A precursor in the synthesis of benzofuran derivatives.

4-Bromobenzoyl Chloride: Used in the acylation step of the synthesis.

Methoxybenzofuran Derivatives: Compounds with similar structures but different substituents.

Uniqueness

(5-Bromo-7-methoxy-1-benzofuran-2-yl)(4-bromophenyl)methanone is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties

Actividad Biológica

(5-Bromo-7-methoxy-1-benzofuran-2-yl)(4-bromophenyl)methanone, with the molecular formula C16H10Br2O3 and CAS number 477864-30-5, is a synthetic compound belonging to the class of benzofuran derivatives. These compounds have garnered attention due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article provides an overview of the biological activity of this specific compound, highlighting relevant studies, mechanisms of action, and potential therapeutic applications.

The compound exhibits the following physico-chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C16H10Br2O3 |

| Molar Mass | 410.06 g/mol |

| Density | 1.702 g/cm³ |

| Boiling Point | 481.1 °C |

Anticancer Activity

Recent studies have demonstrated that benzofuran derivatives possess significant anticancer properties. For instance, a review published in MDPI highlighted the synthesis and biological evaluation of various benzofuran derivatives, noting that some exhibited potent antiproliferative effects against human cancer cell lines. Specifically, compounds similar to this compound showed enhanced activity compared to standard drugs like Combretastatin-A4 (CA-4) .

Case Study:

In a comparative study, derivatives with methoxy substitutions at specific positions on the benzofuran ring demonstrated increased potency. For example, compounds with methoxy groups at positions C–6 and C–7 showed differential activity levels against various cancer cell lines, with some exhibiting IC50 values in the low micromolar range .

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of tubulin polymerization. Molecular docking simulations revealed that certain benzofuran analogs interact with tubulin at the colchicine binding site, leading to disrupted microtubule dynamics and subsequent induction of apoptosis in cancer cells .

Anti-inflammatory Properties

Benzofuran derivatives have also been investigated for their anti-inflammatory properties. Compounds similar to this compound have shown potential in inhibiting pro-inflammatory cytokines and mediators in vitro. This suggests a possible role in treating inflammatory diseases.

Antimicrobial Activity

Some studies indicate that benzofuran derivatives possess antimicrobial properties against various pathogens. The structural characteristics of this compound may contribute to its efficacy against bacterial and fungal strains.

Propiedades

IUPAC Name |

(5-bromo-7-methoxy-1-benzofuran-2-yl)-(4-bromophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Br2O3/c1-20-14-8-12(18)6-10-7-13(21-16(10)14)15(19)9-2-4-11(17)5-3-9/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPKYZJARLJYTCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1)Br)C=C(O2)C(=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Br2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.